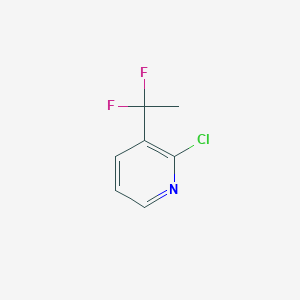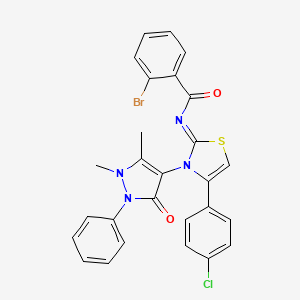
2-Chloro-3-(1,1-difluoroéthyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Chloro-3-(1,1-difluoroethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Méthodes De Préparation
The synthesis of 2-Chloro-3-(1,1-difluoroethyl)pyridine typically involves the reaction of pyridine derivatives with chlorinating and fluorinating agents. One common method includes the chlorination of 3-(1,1-difluoroethyl)pyridine using thionyl chloride or phosphorus pentachloride under controlled conditions . Industrial production methods may involve large-scale reactions using similar reagents but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
2-Chloro-3-(1,1-difluoroethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The difluoroethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. Major products formed from these reactions depend on the specific reagents and conditions employed .
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
2-Chloro-3-(1,1-difluoroethyl)pyridine can be compared with other similar compounds such as:
2-Chloro-4-(1,1-difluoroethyl)pyridine: This compound has a similar structure but differs in the position of the difluoroethyl group.
3-Chloro-2-(1,1-difluoroethyl)pyridine: Another isomer with the chlorine and difluoroethyl groups in different positions.
The uniqueness of 2-Chloro-3-(1,1-difluoroethyl)pyridine lies in its specific structural arrangement, which can influence its reactivity and applications .
Propriétés
IUPAC Name |
2-chloro-3-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-7(9,10)5-3-2-4-11-6(5)8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMHZDHLHJWLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(3-fluorobenzoyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2438209.png)


![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2438215.png)


![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2438223.png)

![2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B2438225.png)
![N-[4-(1-pyrrolidinyl)phenyl]pentanamide](/img/structure/B2438227.png)
amine](/img/structure/B2438228.png)
![Ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B2438229.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2438230.png)
